Benzyl-PEG8-NHS ester
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Overview
Description
Benzyl-PEG8-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the conjugation of molecules through its N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines to form stable amide bonds. The compound’s structure includes a benzyl group and an eight-unit PEG chain, making it highly versatile for various bioconjugation applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG8-NHS ester typically involves the reaction of benzyl-PEG8-alcohol with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane (DCM) under inert conditions to prevent hydrolysis . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions, where the NHS ester group reacts with primary amines to form amide bonds . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, such as lysine residues on proteins or peptides . The reaction is typically carried out in an aqueous buffer at a slightly basic pH (pH 7.5-8.5) to ensure optimal reactivity of the NHS ester group .
Major Products Formed
The major products formed from the reaction of this compound with primary amines are stable amide bonds, which link the PEG chain to the target molecule . This results in the formation of bioconjugates that retain the functional properties of both the PEG chain and the target molecule .
Scientific Research Applications
Benzyl-PEG8-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various biochemical assays and studies.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of PEGylated compounds, which have improved solubility, stability, and bioavailability.
Mechanism of Action
The mechanism of action of Benzyl-PEG8-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine on the target molecule . This reaction results in the formation of a stable amide bond, which links the PEG chain to the target molecule . The PEG chain provides steric hindrance and hydrophilicity, enhancing the solubility and stability of the conjugated molecule .
Comparison with Similar Compounds
Benzyl-PEG8-NHS ester is unique due to its eight-unit PEG chain and benzyl group, which provide specific properties for bioconjugation applications. Similar compounds include:
Benzyl-PEG4-NHS ester: A shorter PEG chain variant with similar reactivity but different solubility and stability properties.
Benzyl-PEG12-NHS ester: A longer PEG chain variant that offers increased solubility and flexibility for certain applications.
Methyl-PEG8-NHS ester: A variant with a methyl group instead of a benzyl group, providing different hydrophobicity and reactivity characteristics.
These similar compounds offer a range of options for researchers, allowing them to choose the most suitable linker for their specific applications.
Properties
Molecular Formula |
C28H43NO12 |
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Molecular Weight |
585.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H43NO12/c30-26-6-7-27(31)29(26)41-28(32)8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-4-2-1-3-5-25/h1-5H,6-24H2 |
InChI Key |
KOSWOWXFLLZESQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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